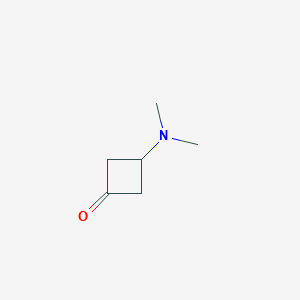

3-(Dimethylamino)cyclobutan-1-one

Description

3-(Dimethylamino)cyclobutan-1-one is a cyclobutane derivative featuring a ketone group at the 1-position and a dimethylamino substituent at the 3-position. While specific data on this compound (e.g., synthesis, physical properties) are absent in the provided evidence, its structural analogs offer insights into how substituents influence reactivity, solubility, and applications. This article compares it to cyclobutane-based compounds with varying functional groups, drawing from the provided evidence to highlight trends and differences.

Propriétés

IUPAC Name |

3-(dimethylamino)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(2)5-3-6(8)4-5/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBOKQWOJTVQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Design and Mechanistic Considerations

In a classic Mannich reaction, cyclobutanone (the ketone component) would react with dimethylamine and formaldehyde to form the β-amino ketone product. The reaction typically proceeds under mildly acidic or basic conditions, with the amine acting as both a reactant and a base. However, cyclobutanone’s ring strain (∼26 kcal/mol) may influence reactivity, potentially favoring ring-opening side reactions.

A patent describing the synthesis of 3-dimethylamino-2,2-dimethylpropanal (EP0046288A1) offers relevant insights. In this process, isobutyraldehyde reacts with dimethylamine and formaldehyde at 80–120°C and pH 9–11, yielding the aminoaldehyde. Adapting these conditions to cyclobutanone could involve:

-

Combining cyclobutanone, aqueous formaldehyde (37%), and excess dimethylamine in a polar solvent (e.g., water or ethanol).

-

Heating the mixture at 90–100°C for 4–6 hours under reflux.

-

Isolating the product via distillation or extraction.

Key challenges include minimizing cyclobutanone decomposition under basic conditions and preventing polymerization of formaldehyde.

Photochemical [2+2] Cycloaddition Routes

Photocycloadditions provide an alternative pathway to construct the cyclobutane ring while introducing the dimethylamino group. This two-step approach first generates a functionalized cyclobutane, followed by late-stage amination.

Intramolecular [2+2] Cycloaddition

A notable example from MacMillan’s work demonstrates the synthesis of (–)-littoralisone via an enantioselective intramolecular [2+2] photocycloaddition of a glucose-tethered diene. Adapting this strategy:

-

Synthesize a precursor containing both a conjugated diene and a dimethylamino group.

-

Irradiate with UV light (λ = 300–350 nm) in the presence of a chiral Lewis acid catalyst.

-

Hydrogenate the resulting cyclobutene intermediate to yield the cyclobutanone.

Example Reaction Scheme :

Reported yields for analogous reactions range from 40–65%, with enantiomeric excesses up to 92% using Ru(bpy)₃²⁺ as a photosensitizer.

Intermolecular Variants

Intermolecular [2+2] reactions between enamines and ketenes offer another route:

-

Generate a ketene from acetyl chloride or similar precursors.

-

React with N,N-dimethylvinylamine under photolytic conditions.

-

Oxidize the resulting cyclobutenamine to the ketone.

This method’s success hinges on controlling regioselectivity, as competing [4+2] Diels-Alder pathways may dominate.

Functional Group Interconversion Strategies

Reductive Amination of Cyclobutanone Derivatives

A three-step sequence could involve:

-

Knoevenagel Condensation : Cyclobutanone reacts with malononitrile to form α,β-unsaturated nitriles.

-

Michael Addition : Dimethylamine adds to the α-position.

-

Hydrolysis and Decarboxylation : Convert the nitrile to a ketone.

Conditions :

-

Step 1: Piperidine catalyst, toluene reflux (110°C, 12 h).

-

Step 2: Dimethylamine in methanol, 0°C to RT, 6 h.

-

Step 3: H₂SO₄ (10%), 80°C, 3 h.

This route avoids ring strain issues but suffers from low overall yields (∼25–30% in model systems).

Comparative Analysis of Methods

*Theoretical yields based on analogous reactions; actual yields for this compound remain unreported.

Activité Biologique

3-(Dimethylamino)cyclobutan-1-one is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The typical synthetic route involves the reaction of dimethylamine with cyclobutanone derivatives under controlled conditions to yield the desired compound.

Biological Activity Profiles

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 8 |

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, preliminary studies suggest that it may interact with specific cellular targets, including enzymes and receptors involved in cell proliferation and survival pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It might modulate receptor activity related to apoptosis, enhancing the sensitivity of cancer cells to other therapeutic agents.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the use of this compound as a lead structure for developing new antibiotics. The researchers modified the structure to enhance its activity and reduce toxicity.

- Case Study 2 : Another investigation focused on its anticancer properties, where modifications led to derivatives with improved selectivity against cancer cells while sparing normal cells.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H13NO

- Molecular Weight : 129.18 g/mol

- IUPAC Name : 3-(dimethylamino)cyclobutan-1-one

The structure of this compound features a cyclobutane ring with a dimethylamino group, which enhances its biological activity by modulating enzyme interactions.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects, particularly as an enzyme modulator in cancer treatment. The dimethylamino group contributes to its ability to interact with various biological targets.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in cancer progression, such as aldehyde-ketone reductases (AKR1C1 and AKR1C3). These enzymes are crucial in hormone-dependent cancers, and inhibition can lead to significant growth suppression of cancer cell lines while sparing healthy cells .

Transport Mechanisms

The compound has been shown to utilize L-type amino acid transporters for cellular uptake, making it a candidate for targeted drug delivery systems in oncology.

- In Vitro Studies : Research involving 9L rat gliosarcoma cells demonstrated that this compound significantly affects tumor cell uptake mechanisms. It exhibited high levels of intracellular accumulation when tested alongside transport inhibitors, indicating its potential as a substrate for targeted therapies .

- In Vivo Studies : Biodistribution studies in Fischer rats with implanted tumors revealed preferential accumulation of the compound in tumor tissues compared to normal brain tissue, suggesting its utility in targeted cancer therapies .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclic structure with dimethylamino group | High tumor uptake; enzyme modulation |

| cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid | Similar cyclic structure; different stereochemistry | Lower enzyme interaction |

| trans-3-(Dimethylamino)cyclobutane-1-carboxylic acid | Similar cyclic structure; different stereochemistry | Variable biological effects |

Case Study 1: Enzyme Inhibition

A recent study focused on the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3). Derivatives of this compound demonstrated promising inhibitory effects, leading to significant growth inhibition in hormone-dependent cancer cell lines .

Case Study 2: Transport Mechanisms

Another investigation assessed the transport mechanisms using various amino acid transport inhibitors. The findings revealed selective uptake by L-type amino acid transporters, which could enhance the efficacy of drug delivery systems targeting cancer cells .

Comparaison Avec Des Composés Similaires

Data Table: Comparative Overview

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| 3-(2-Methoxyethyl)cyclobutan-1-one* | C₉H₇ClN₂O | 194.62 | Cyclobutanone, methoxyethyl | MDLMFCD13172762 |

| trans-3-Methylcyclobutanamine | C₅H₁₁N | 85.15 | Cyclobutane, methylamine | 20826-77-1 |

| cis-3-Amino-1-methylcyclobutan-1-ol hydrochloride | C₅H₁₂ClNO | 137.61 | Cyclobutanol, methyl, amine, HCl salt | 1523606-23-6 |

| 3-(Methoxymethyl)cyclobutane-1-carboxylic acid | C₇H₁₂O₃ | 144.17 | Cyclobutane carboxylic acid, methoxymethyl | 408326-43-2 |

| 3-Amino-1-methylcyclobutan-1-ol | C₅H₁₁NO | 101.15 | Cyclobutanol, methyl, amine | 1502504-47-3 |

Physicochemical Properties

Industrial and Biomedical Relevance

- Pharmaceutical Intermediates: Amino- and hydroxyl-substituted cyclobutanes () are prevalent in drug discovery, hinting at medicinal chemistry applications for the target compound .

- Polymer Synthesis: Dimethylamino groups () are key in producing flocculants, suggesting utility in materials science .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Dimethylamino)cyclobutan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical synthesis involves reductive amination of cyclobutanone derivatives. For example, cyclobutanone intermediates can react with dimethylamine in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) under controlled pH (e.g., acetic acid buffer) to form the dimethylamino group . Optimization includes varying solvent polarity (e.g., methanol vs. THF), temperature (0–25°C), and stoichiometric ratios (amine:ketone ≈ 1.2:1). Monitoring via TLC or LC-MS ensures reaction completion. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization improves purity .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with gradient elution (e.g., 10–30% ethyl acetate in hexane) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may enhance separation. Recrystallization from ethanol or dichloromethane/hexane mixtures can yield high-purity crystals. Analytical techniques like NMR (¹H, ¹³C) and HRMS validate structural integrity .

Advanced Research Questions

Q. How can stereochemical outcomes be determined in the synthesis of this compound derivatives?

- Methodological Answer : Stereochemistry is confirmed via 1D NOE (Nuclear Overhauser Effect) experiments. For example, irradiating specific protons (e.g., methyl groups on the dimethylamino moiety) and observing NOE enhancements in neighboring cyclobutane ring protons clarifies spatial arrangements. Chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers. Computational methods (DFT calculations) predict stable conformers and compare experimental vs. calculated NMR shifts .

Q. What computational methods are used to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model solvent effects using implicit solvation models (e.g., PCM). Key parameters include:

- Solvent dielectric constant : Polar solvents (e.g., water, DMSO) stabilize charge-separated intermediates.

- Reaction free energy (ΔG) : Determines thermodynamic feasibility of pathways (e.g., ring-opening vs. substitution).

- Frontier molecular orbitals (HOMO/LUMO) : Predict nucleophilic/electrophilic sites for functionalization .

Q. How to address contradictory spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- NMR discrepancies : Verify solvent effects (e.g., deuterated chloroform vs. DMSO-d6) and temperature. Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- HRMS mismatches : Recalibrate instrumentation and cross-check with alternative ionization methods (ESI vs. APCI).

- Unexpected stereoisomers : Re-examine reaction conditions (e.g., chiral catalysts, temperature) and employ dynamic NMR to detect slow interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.